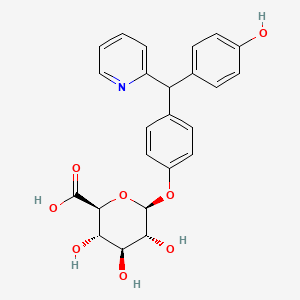

Desacetyl bisacodyl beta-D-glucuronide

Overview

Description

Desacetyl bisacodyl beta-D-glucuronide is a biochemical compound with the molecular formula C24H23NO8 and a molecular weight of 453.44 g/mol . It is a derivative of bisacodyl, a well-known stimulant laxative used for the treatment of constipation. This compound is primarily used in proteomics research and has significant applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desacetyl bisacodyl beta-D-glucuronide typically involves the glucuronidation of desacetyl bisacodyl. The reaction conditions often require the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the desacetyl bisacodyl molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Desacetyl bisacodyl beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Desacetyl bisacodyl beta-D-glucuronide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of desacetyl bisacodyl beta-D-glucuronide involves its conversion to the active metabolite bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM) by intestinal deacetylase enzymes . BHPM stimulates parasympathetic nerves in the colon, increasing motility and secretions, which helps in relieving constipation .

Comparison with Similar Compounds

Desacetyl bisacodyl beta-D-glucuronide is unique compared to other similar compounds due to its specific glucuronidation. Similar compounds include:

Bisacodyl: A stimulant laxative with a similar mechanism of action but without the glucuronide moiety.

Sodium picosulfate: Another stimulant laxative with a different chemical structure but similar therapeutic effects.

Prucalopride: A prokinetic agent with a different mechanism of action but used for similar therapeutic purposes.

This compound stands out due to its specific enzymatic conversion and targeted action in the colon .

Biological Activity

Desacetyl bisacodyl beta-D-glucuronide is a metabolite of bisacodyl, a widely used stimulant laxative. Understanding its biological activity is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile. This article provides a comprehensive overview of the biological activity of this compound, backed by research findings and case studies.

Overview of Bisacodyl and Its Metabolites

Bisacodyl is primarily used for treating constipation and preparing patients for medical procedures. Upon administration, bisacodyl is metabolized in the gastrointestinal tract to form desacetyl bisacodyl and subsequently glucuronidated to form this compound. This metabolic pathway is significant as it influences the pharmacokinetics and pharmacodynamics of the drug.

The biological activity of this compound can be understood through its mechanism of action:

- Stimulation of Motility : this compound enhances gastrointestinal motility by stimulating the parasympathetic nervous system, leading to increased contractions in the colon.

- Water Transport Regulation : It reduces water absorption in the intestines, increasing stool water content and facilitating bowel movements. This effect is mediated by the inhibition of aquaporin 3 (AQP3) expression in intestinal epithelial cells .

- Electrolyte Secretion : The compound promotes active transport of chloride and bicarbonate ions into the intestinal lumen, which draws water into the gut, further aiding in stool formation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and elimination characteristics:

- Absorption : Following oral administration, only a small fraction of bisacodyl is absorbed systemically; most remains in the gastrointestinal tract where it undergoes conversion to its active metabolites.

- Distribution : The active metabolite, BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane), has a volume of distribution ranging from 181 to 289 L in lactating women .

- Elimination : The majority of bisacodyl and its metabolites are excreted in feces, with approximately 10% eliminated via urine as glucuronides .

In Vitro Studies

Several studies have explored the effects of this compound:

Clinical Studies

Clinical investigations have provided insights into the therapeutic effects and safety profile:

- A study involving healthy volunteers indicated that bisacodyl significantly increased colonic phasic activity compared to other laxatives like polyethylene glycol (PEG) and prucalopride .

- Another clinical trial assessed the pharmacokinetics of bisacodyl formulations, revealing that approximately 51.8% of a dose was recovered in feces as free BHPM after administration .

Safety and Toxicity

While this compound is generally considered safe when used as directed, potential side effects include abdominal cramping, diarrhea, and electrolyte imbalances. Long-term use can lead to dependency on laxatives for bowel function.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO8/c26-15-8-4-13(5-9-15)18(17-3-1-2-12-25-17)14-6-10-16(11-7-14)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h1-12,18-22,24,26-29H,(H,30,31)/t18?,19-,20-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPDCNRRXUDQK-JZOWGYKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747512 | |

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31050-47-2 | |

| Record name | 4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.